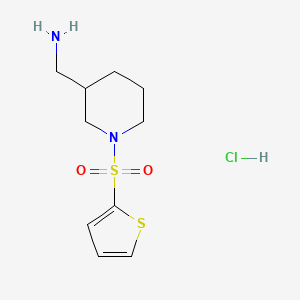

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiophen-2-ylsulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the functional groups, particularly the sulfonyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that (1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride acts as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. This inhibition is significant in cancer biology, where LOX is associated with tumor growth and metastasis.

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer Treatment | LOX Inhibition | Reduces tumor progression |

| Fibrosis Treatment | Modulates extracellular matrix remodeling | Prevents tissue scarring |

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in developing new pharmaceutical agents.

Biological Research

Studies are exploring its potential in pharmacology due to its effects on cellular processes. The compound's interactions with biological targets can provide insights into disease mechanisms and therapeutic strategies.

Case Study 1: Inhibition of Lysyl Oxidase

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited LOX activity in vitro. These derivatives showed promise in reducing metastasis in cancer models, highlighting their therapeutic potential .

Case Study 2: Synthesis of Novel Piperidine Derivatives

Research conducted by Enamine Ltd. explored the synthesis of various piperidine derivatives using this compound as a precursor. The study reported successful modifications leading to compounds with enhanced biological activity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophen-2-ylsulfonyl group may play a crucial role in binding to the active site of enzymes, while the piperidine ring provides structural stability. The methanamine group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride

- (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride

Uniqueness

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride is unique due to the specific positioning of the methanamine group on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can lead to distinct pharmacological properties compared to similar compounds.

Biological Activity

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It features a thiophene ring, a sulfonyl group, and a piperidine ring, making it a candidate for various biological applications, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | (1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine; hydrochloride |

| Molecular Formula | C10H16N2O2S2Cl |

| Molecular Weight | 246.34 g/mol |

| CAS Number | 1261235-96-4 |

The primary mechanism of action for this compound involves its role as an inhibitor of lysyl oxidase (LOX) . LOX is an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix, processes that are vital in tissue remodeling and repair. Inhibition of LOX has been linked to reduced tumor growth and metastasis, making this compound a potential therapeutic agent in oncology .

1. Cancer Research

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties by inhibiting LOX. For instance, studies have shown that certain derivatives can achieve IC50 values as low as 0.26 μM against LOX, indicating potent inhibitory activity . This inhibition is crucial since LOX is often upregulated in various cancers, contributing to tumor progression and metastasis.

2. Enzyme Inhibition Studies

A comparative analysis of various piperidine derivatives revealed that modifications at the sulfonyl linker significantly affect LOX inhibition potency. For example, substituting different groups on the thiophene ring has been shown to enhance or diminish inhibitory activity against LOX .

3. Pharmacokinetic Properties

In vivo studies have demonstrated favorable pharmacokinetic properties for related compounds, including good oral bioavailability and stability in biological systems. The stability metrics suggest that these compounds could be viable candidates for further development into therapeutic agents .

Case Studies

Several studies have explored the biological effects of similar compounds:

Case Study 1: Inhibition of Tumor Growth

A study published in Nature demonstrated that a related thiophene-based compound significantly inhibited tumor growth in mouse models by targeting LOX activity. The results showed a marked decrease in metastatic spread compared to control groups .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis highlighted how variations in the piperidine structure influenced LOX inhibition efficacy. Modifications at specific positions on the thiophene ring were found to enhance binding affinity, suggesting pathways for optimizing therapeutic efficacy .

Properties

IUPAC Name |

(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S2.ClH/c11-7-9-3-1-5-12(8-9)16(13,14)10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEBYSDXWPVPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.